molecular formula C30H46O3 B13397513 6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal

6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal

Cat. No.: B13397513
M. Wt: 454.7 g/mol
InChI Key: PIOYBULRRJNPSG-UHFFFAOYSA-N
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Description

6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal is a complex organic compound belonging to the class of triterpenoids. Triterpenoids are a large and diverse group of naturally occurring organic compounds derived from six isoprene units. This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal involves several steps, starting from simpler organic molecules. The process typically includes:

    Formation of the cyclopenta[a]phenanthrene core: This step involves the cyclization of linear precursors under acidic or basic conditions.

    Introduction of functional groups: Hydroxyl, methyl, and oxo groups are introduced through various reactions such as oxidation, reduction, and alkylation.

    Final assembly: The final structure is assembled through aldol condensation or similar reactions to form the hept-2-enal side chain.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to oxo groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of oxo groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Introduction of different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for cyclization and condensation reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.

Mechanism of Action

The mechanism of action of 6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to receptors: Interacting with cellular receptors to modulate signaling pathways.

    Enzyme inhibition: Inhibiting specific enzymes involved in metabolic processes.

    Gene expression: Influencing the expression of genes related to inflammation, oxidative stress, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal is unique due to its specific arrangement of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

6-(3-hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,18,20-21,24-25,33H,8,10-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOYBULRRJNPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C=O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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